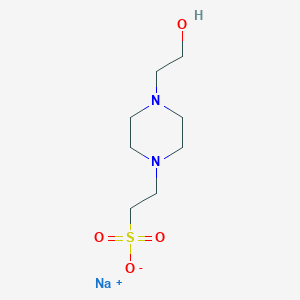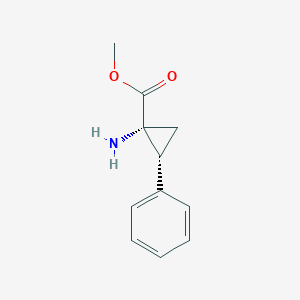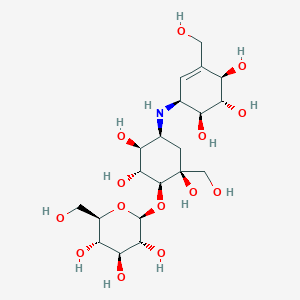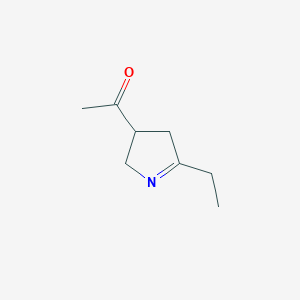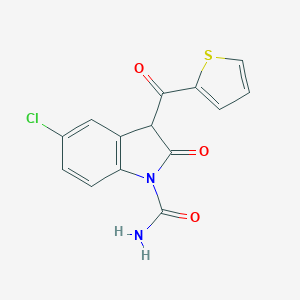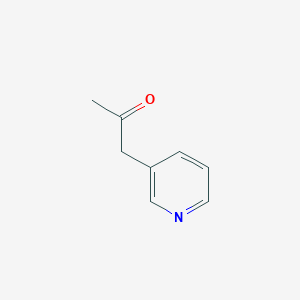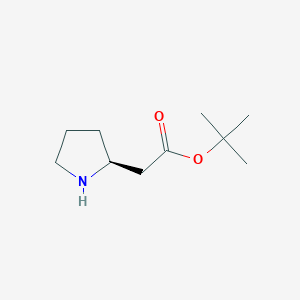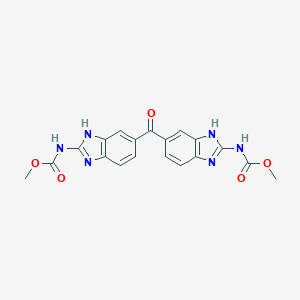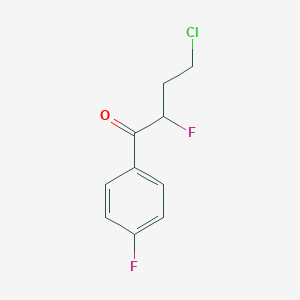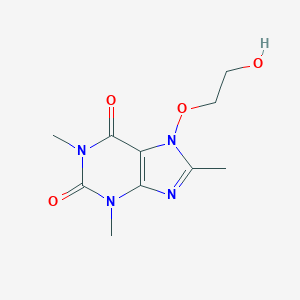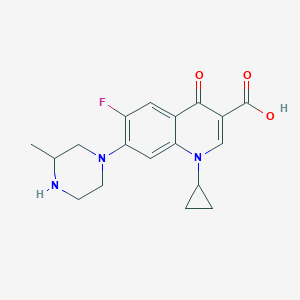
2-(15N)Azanylbenzoic acid
概述
描述
2-(15N)Azanylbenzoic acid is a nitrogen-15 labeled derivative of anthranilic acid. This compound is of interest in various scientific fields due to its unique isotopic labeling, which allows for detailed studies in areas such as organic synthesis, drug discovery, and molecular biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(15N)Azanylbenzoic acid typically involves the introduction of a nitrogen-15 isotope into the anthranilic acid structure. One common method is the nitration of benzoic acid followed by reduction to form the corresponding amine. The nitrogen-15 isotope can be introduced during the reduction step using nitrogen-15 labeled reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, with careful control of reaction conditions to ensure high yield and purity of the nitrogen-15 labeled product. The use of nitrogen-15 labeled ammonia or other nitrogen-15 containing reagents is crucial in these processes.
化学反应分析
Types of Reactions
2-(15N)Azanylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in substitution reactions to form derivatives such as amides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like acyl chlorides or anhydrides are used for forming amides or esters.
Major Products Formed
Oxidation: Nitrobenzoic acid or nitrosobenzoic acid.
Reduction: Benzyl alcohol or benzaldehyde.
Substitution: N-substituted amides or esters.
科学研究应用
2-(15N)Azanylbenzoic acid is used in various scientific research applications, including:
Chemistry: As a labeled compound in mechanistic studies and reaction tracking.
Biology: In metabolic studies to trace nitrogen pathways.
Medicine: As a precursor in the synthesis of nitrogen-15 labeled pharmaceuticals.
Industry: In the production of labeled compounds for quality control and process optimization.
作用机制
The mechanism of action of 2-(15N)Azanylbenzoic acid involves its incorporation into biochemical pathways where nitrogen-15 labeling allows for detailed tracking and analysis. The nitrogen-15 isotope acts as a tracer, enabling researchers to study the distribution and transformation of nitrogen-containing compounds in various systems.
相似化合物的比较
Similar Compounds
Anthranilic acid: The non-labeled counterpart of 2-(15N)Azanylbenzoic acid.
2-Aminobenzoic acid: Another derivative with similar structural features but without isotopic labeling.
Benzoic acid derivatives: Compounds with various substitutions on the benzoic acid core.
Uniqueness
The uniqueness of this compound lies in its nitrogen-15 labeling, which provides a valuable tool for tracing and studying nitrogen-containing compounds in complex systems. This isotopic labeling distinguishes it from other similar compounds and enhances its utility in scientific research.
属性
IUPAC Name |
2-(15N)azanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,8H2,(H,9,10)/i8+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZYAGGXGHYGMB-VJJZLTLGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O)[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
